molecular formula C5H3F3N2O B008853 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde CAS No. 102808-02-6

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B008853
M. Wt: 164.09 g/mol
InChI Key: FYKPCRCNMFOTHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehydes, often involves copper-catalyzed oxidative coupling reactions. These methods are notable for their aldehyde preservation, use of inexpensive catalysts, and high atom economy under mild conditions (Li et al., 2015). Additionally, the synthesis can employ Vilsmeier-Haack reactions for creating novel derivatives with structural diversity and potential biological activities (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde, has been elucidated through techniques such as X-ray crystallography. These analyses contribute to our understanding of their crystalline forms and intermolecular interactions, which are crucial for their chemical reactivity and application in synthesis (Banu et al., 2010).

Chemical Reactions and Properties

Imidazole derivatives engage in a variety of chemical reactions, enabling the formation of complex heterocyclic structures. For instance, they participate in multicomponent reactions, cycloadditions, and domino reactions, offering pathways to synthesize a wide range of biologically active compounds and intermediates for further chemical transformations (Wang et al., 2017).

Scientific Research Applications

  • Synthesis of 2-Aminoimidazole Alkaloids

    It's used in the novel synthesis of 2-amino-1H-imidazole-4-carbaldehyde derivatives, which are key in efficiently synthesizing 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

  • Potential Biological Activities

    New 4-methyl-5-imidazole carbaldehyde derivatives synthesized from this compound could display biological activities. These derivatives are created by modifying the N-1 atom of the imidazole ring and methylating both N atoms (Orhan, Kose, Alkan, & Öztürk, 2019).

  • Key Intermediate in Drug Synthesis

    It serves as a key intermediate in synthesizing Losartan, a medication used to treat high blood pressure, through a novel method yielding a significant amount of the compound (Sun, Zheng, Wang, Wang, & Xiang, 2009).

  • Anticancer Therapies

    N-substituted imidazole derivatives show potent anti-tumor activity, suggesting its potential in developing anticancer therapies (Kumar, Swamy, Gaonkar, Basappa, Salimath, & Rangappa, 2007).

  • Synthesis of Fused Ring Heterocycles

    It's utilized in the new synthesis of biologically active fused ring heterocycles, demonstrating its importance in creating complex organic compounds (Gaonkar & Rai, 2010).

  • One-Pot Synthesis of Triaryl-1H-Imidazoles

    A one-pot method for synthesizing 2,4,5-triaryl-1H-imidazoles using this compound, among others, has been developed, showing its utility in efficient chemical synthesis (Sri Venkata Satyanarayana & Sivakumar, 2011).

  • Antimicrobial and Antioxidant Properties

    Derivatives of this compound have been shown to exhibit broad antimicrobial activities and moderate to good antioxidant properties (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Safety And Hazards

Without specific safety data for this compound, one should always handle it with appropriate precautions common to all chemical substances: use personal protective equipment, work in a well-ventilated area, and avoid ingestion, inhalation, or contact with skin and eyes.


Future Directions

The study of trifluoromethylated imidazoles could be an interesting area of research, given the importance of both trifluoromethyl groups and imidazole rings in medicinal chemistry. However, without more specific information or context, it’s difficult to predict exact future directions.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be necessary. Always consult relevant safety data and literature before handling or working with new compounds. If you have more specific information or context about this compound, feel free to provide it, and I’ll do my best to give a more detailed analysis.


properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKPCRCNMFOTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232802
Record name 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

CAS RN

102808-02-6
Record name 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102808-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Lehn, JBR De Vains - Helvetica chimica acta, 1992 - Wiley Online Library
The socium cryptates of the macrobicyclic ligands 1–6 have been synthesized by direct macrobicyclisation or by stepwise procedures. They incorporate 2,2′‐bithiazole, 2,2′‐…
Number of citations: 80 onlinelibrary.wiley.com

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